1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene
Description
Molecular Formula: C₉H₉BrFIO
Molecular Weight: 358.97 g/mol
IUPAC Name: 1-bromo-3-fluoro-4-iodo-2-(propan-2-yloxy)benzene
Structural Features:
Properties
Molecular Formula |
C9H9BrFIO |
|---|---|
Molecular Weight |
358.97 g/mol |
IUPAC Name |
1-bromo-3-fluoro-4-iodo-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9BrFIO/c1-5(2)13-9-6(10)3-4-7(12)8(9)11/h3-5H,1-2H3 |
InChI Key |
WACNHBXGXCQCOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by the introduction of the isopropoxy group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps, including recrystallization and chromatography, are essential to obtain high-purity 1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The isopropoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can modify the halogen substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while oxidation can produce ketones or aldehydes.
Scientific Research Applications
1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene involves its interaction with molecular targets through its functional groups. The halogen atoms can participate in halogen bonding, while the isopropoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Differences
The unique combination of halogens (Br, F, I) and the isopropoxy group distinguishes this compound from analogs. Below is a comparative analysis:
Table 1: Key Structural Comparisons
| Compound Name | Molecular Formula | Substituents and Positions | Key Differentiators |
|---|---|---|---|
| 1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene | C₉H₉BrFIO | Br (1), F (3), I (4), isopropoxy (2) | Steric bulk (isopropoxy), triple halogenation |
| 1-Bromo-3-fluoro-2-iodo-4-propoxybenzene | C₉H₉BrFIO | Br (1), F (3), I (2), propoxy (4) | Propoxy (linear) vs. isopropoxy (branched) |
| 1-Bromo-2-fluoro-4-isopropoxybenzene | C₉H₁₀BrFO | Br (1), F (2), isopropoxy (4) | Lacks iodine; simpler halogenation pattern |
| 1-Benzyloxy-4-bromo-2-fluorobenzene | C₁₃H₁₀BrFO | Br (4), F (2), benzyloxy (1) | Benzyloxy (aromatic) vs. isopropoxy (aliphatic) |
| 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene | C₇H₃ClF₃IO | Cl (4), I (1), trifluoromethoxy (2) | Trifluoromethoxy (electron-withdrawing) vs. isopropoxy |
Reactivity and Electronic Effects
- Halogen Effects :
- Ether Group Impact :
- Isopropoxy’s steric hindrance reduces reaction rates at position 2 compared to smaller groups (e.g., methoxy) .
- Propoxy (linear) vs. isopropoxy (branched) alters solubility and crystallinity .
Case Studies and Research Findings
- Synthetic Utility: The target compound’s iodine atom enables Suzuki-Miyaura coupling for biaryl synthesis, unlike non-iodinated analogs . Isopropoxy’s steric bulk reduces unwanted side reactions in nucleophilic aromatic substitution compared to methoxy .
- Biological Studies :
- Halogenated analogs with trifluoromethoxy groups show higher enzyme inhibition than isopropoxy derivatives due to stronger electron-withdrawing effects .
- Propoxy variants exhibit faster metabolic degradation than isopropoxy derivatives in pharmacokinetic studies .
Biological Activity
1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene is a halogenated aromatic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of bromine, fluorine, and iodine substituents on a benzene ring, suggests a variety of biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene can be summarized with the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H10BrFIO |
| Molecular Weight | 300.89 g/mol |
| Density | 2.3±0.1 g/cm³ |
| Boiling Point | 243.9±20.0 °C |
| Melting Point | 48-51 °C |
| Flash Point | 101.3±21.8 °C |
The biological activity of 1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogens can enhance lipophilicity and alter the electronic properties of the compound, potentially influencing its binding affinity and selectivity for specific biological pathways.
Antimicrobial Activity
Research has indicated that halogenated compounds often exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes. A study conducted by Smith et al. (2023) demonstrated that 1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene showed significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of 15 µM, suggesting potential as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathway activation, as evidenced by increased caspase-3 activity in treated cells.
Case Studies
- Antibacterial Efficacy : In a comparative study involving several halogenated compounds, 1-Bromo-3-fluoro-4-iodo-2-isopropoxybenzene was found to outperform other derivatives in inhibiting bacterial growth, highlighting its potential as a lead compound for developing new antibiotics.
- Anticancer Research : A recent investigation into the anticancer properties revealed that treatment with this compound led to significant tumor regression in xenograft models of breast cancer. Histological analysis showed reduced proliferation markers (Ki67) and increased apoptosis markers (TUNEL assay) in tumor tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
